2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol
Description
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is an organosulfur compound with the molecular formula C(_4)H(_6)ClF(_3)OS. This compound is characterized by the presence of a chloro-trifluoroethyl group attached to a thioether, which is further connected to an ethanol moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Properties
Molecular Formula |
C4H6ClF3OS |
|---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylethanol |
InChI |
InChI=1S/C4H6ClF3OS/c5-3(4(6,7)8)10-2-1-9/h3,9H,1-2H2 |
InChI Key |
GGHOLTWQSNDMNG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(F)(F)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol typically involves the reaction of 2,2,2-trifluoroethyl chloride with thiourea to form the corresponding thiol, which is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of Thiol
Reagents: 2,2,2-trifluoroethyl chloride, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: 2,2,2-trifluoroethylthiol
-
Step 2: Formation of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol
Reagents: 2,2,2-trifluoroethylthiol, ethylene oxide
Conditions: Room temperature, basic medium (e.g., NaOH)
Product: 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols; conditionsbasic or neutral medium.
Reduction: Reducing agents like lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thio-substituted derivatives
Reduction: Simplified thioethers
Scientific Research Applications
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol involves its interaction with various molecular targets, primarily through its functional groups. The chloro-trifluoroethyl group can participate in electrophilic reactions, while the thioether and ethanol moieties can engage in nucleophilic and hydrogen-bonding interactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Bromo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Iodo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]methanol
Uniqueness
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is unique due to the presence of the chloro-trifluoroethyl group, which imparts distinct reactivity and stability compared to its bromo and iodo analogs. The ethanol moiety also provides additional functional versatility, making it suitable for a broader range of applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.
Biological Activity
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is a compound characterized by its unique chemical structure, which includes a trifluoroethyl group and a thioether linkage. Its molecular formula is CHClFOS, and it has a molecular weight of 194.6 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
Biological Activity Overview
The biological activity of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol can be attributed to its interactions with biological molecules. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and bioavailability. The thioether functionality allows for potential interactions with nucleophilic sites on proteins and enzymes, potentially leading to modulation of enzyme activity or protein function.
The compound acts primarily as an electrophile, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or modification of protein structures. Such mechanisms are critical in understanding how this compound could influence various biochemical pathways.
Antimicrobial and Anticancer Properties
Research indicates that organosulfur compounds like 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol exhibit antimicrobial and anticancer properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and cancer cell lines by inducing apoptosis or disrupting metabolic pathways.
Case Studies
- Anticancer Activity : In a study examining sulfur-containing compounds, derivatives similar to 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol were tested against several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Results indicated that these compounds exhibited significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications in oncology.
- Antimicrobial Efficacy : A comparative analysis was conducted on various organosulfur compounds for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures showed promising activity against pathogens like Staphylococcus aureus and Escherichia coli.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
